Cas no 921067-94-9 (ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic organic compound featuring a thienopyridine core functionalized with acetyl and benzamido substituents. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the development of biologically active molecules. The presence of both ester and amide groups enhances its reactivity, enabling versatile derivatization for targeted applications. The compound's stability under standard conditions ensures reliable handling in laboratory settings. Its well-defined molecular architecture supports precise modifications, making it useful in medicinal chemistry for probing structure-activity relationships or as a precursor in heterocyclic synthesis.
ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate structure
921067-94-9 structure
Product Name:ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
CAS No:921067-94-9
MF:C26H24N2O5S
MW:476.544165611267
CID:6408540
PubChem ID:4422113
Update Time:2025-05-26

ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
    • ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
    • Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-2-[(4-benzoylbenzoyl)amino]-4,5,6,7-tetrahydro-, ethyl ester
    • F1298-0746
    • ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
    • AKOS024604608
    • ethyl 6-acetyl-2-[(4-benzoylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
    • 921067-94-9
    • Inchi: 1S/C26H24N2O5S/c1-3-33-26(32)22-20-13-14-28(16(2)29)15-21(20)34-25(22)27-24(31)19-11-9-18(10-12-19)23(30)17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H,27,31)
    • InChI Key: LSTAQKCZLBJSID-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OCC)C2=C1CN(C(C)=O)CC2)NC(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)=O

Computed Properties

  • Exact Mass: 476.14059304g/mol
  • Monoisotopic Mass: 476.14059304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 775
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 121Ų

ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Pricemore >>

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ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Related Literature

Additional information on ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate

Introduction to Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate (CAS No. 921067-94-9)

Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate, identified by its CAS number 921067-94-9, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules characterized by the presence of fused rings, specifically a thiophene ring linked to a pyridine core. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The molecular structure of Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate is highly intricate, incorporating several functional groups that contribute to its potential biological activity. The presence of an acetyl group at the 6-position and a benzoylamide moiety at the 2-position introduces areas for hydrogen bonding and possible interactions with biological targets. Additionally, the thiophene ring and the pyridine core provide a rigid scaffold that can be modulated to enhance binding affinity and selectivity.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic applications. The scaffold of Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate aligns well with this trend, as heterocycles are known to exhibit a wide range of biological activities. For instance, thiophene derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. Similarly, pyridine-based compounds are widely recognized for their role in central nervous system (CNS) disorders and cardiovascular diseases.

The benzoylamide group in Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate is particularly noteworthy as it can serve as a pharmacophore for interacting with biological targets. Benzoylamides are known to exhibit various biological activities, including anti-inflammatory and analgesic effects. The combination of these functional groups in a single molecule suggests that Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate could possess multiple therapeutic benefits.

Recent studies have demonstrated the importance of structure-activity relationships (SAR) in the design of novel bioactive molecules. The structural features of Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate provide several opportunities for SAR analysis. By modifying the acetyl group or the benzoylamide moiety, researchers can explore different biological activities and optimize the compound's pharmacokinetic properties. Additionally, the rigid heterocyclic core can be further functionalized to enhance binding affinity to specific biological targets.

The synthesis of Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the thiophene-pyridine core through cyclization reactions. Subsequent functionalization steps include the introduction of the acetyl group and the benzoylamide moiety. Each step must be carefully controlled to avoid side reactions and ensure the correct regioisomer formation.

In conclusion,Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4H,5h,6h,7h-thieno2,3-cpyridine-3-carboxylate(CAS No.921067—94—9) is a structurally complex organic compound with significant potential in pharmaceutical research。 Its unique scaffold and functional groups make it an attractive candidate for further exploration in drug discovery。 By leveraging modern synthetic techniques and computational methods, researchers can optimize its structure and explore its biological activities, paving the way for new therapeutic interventions。

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